rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine, cis
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Overview
Description
rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine, cis is a chiral diamine compound with significant importance in organic synthesis and medicinal chemistry. This compound features a bicyclic structure with two chiral centers, making it an interesting subject for stereochemical studies and applications.
Scientific Research Applications
rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine, cis has diverse applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of fine chemicals and advanced materials.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine, cis typically involves the reduction of the corresponding diketone or diimine precursors. One common method is the catalytic hydrogenation of 2,3-dihydro-1H-indene-1,2-dione using a chiral catalyst to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing high-pressure hydrogen gas and a suitable chiral catalyst. The reaction conditions are optimized to ensure high yield and enantiomeric purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding imines or diketones.
Reduction: Further reduction can lead to the formation of saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the amine groups, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
- Oxidation products include imines and diketones.
- Reduction products are saturated amines.
- Substitution products vary depending on the nucleophile used.
Comparison with Similar Compounds
- rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis
- rac-(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol, cis
Comparison: rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine, cis is unique due to its bicyclic structure and the presence of two chiral centers, which provide distinct stereochemical properties
Properties
CAS No. |
57432-87-8 |
---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.2 |
Purity |
90 |
Origin of Product |
United States |
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